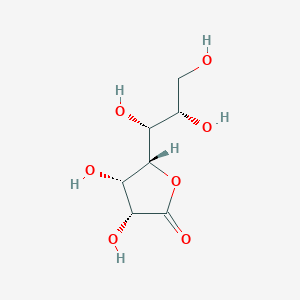

D-Glucoheptono-1,4-lactone

Description

Historical Context and Significance of Heptonolactones in Carbohydrate Chemistry

The study of carbohydrates, a field now often referred to as glycobiology, has a rich history dating back to the 19th century. nih.govwikipedia.org Early work focused on understanding the basic structure and function of simple sugars. nih.gov A pivotal moment in carbohydrate chemistry was the elucidation of the cyclic nature of monosaccharides, which exist in equilibrium between their open-chain and cyclic hemiacetal forms. numberanalytics.com This understanding paved the way for exploring more complex carbohydrate structures and their derivatives, including lactones.

Heptonolactones, which are the lactones of heptonic acids, emerged as a subject of interest within this broader exploration of carbohydrate chemistry. The development of methods for synthesizing and manipulating these seven-carbon sugar lactones has been instrumental in advancing the field. numberanalytics.com These compounds serve as valuable intermediates and synthons, enabling the creation of a wide array of carbohydrate analogs and other complex organic molecules. nih.gov The inherent chirality and dense functionality of heptonolactones make them attractive starting materials for stereoselective synthesis. mdpi.comresearchgate.net

D-Glucoheptono-1,4-lactone as a Chiral Building Block in Organic Synthesis

This compound is a commercially available and relatively inexpensive chiral starting material, making it an attractive option for asymmetric synthesis. acs.org Its well-defined stereochemistry provides a scaffold upon which new stereocenters can be introduced with a high degree of control. Researchers have utilized this lactone as a chiral template for the synthesis of a variety of complex and enantiomerically pure molecules. acs.org

One notable application is in the synthesis of hydroxylated pipecolic acids and their derivatives. mdpi.comresearchgate.netacs.orggoogle.com These compounds are of interest due to their potential biological activities. For instance, enantiomerically pure (2R,4S)-4-hydroxypipecolic acid has been synthesized from this compound. acs.orggoogle.com The synthesis of (2S,4R,5R)-4,5-dihydroxy-pipecolic acid has also been achieved starting from this lactone. mdpi.comresearchgate.net These syntheses often involve a series of chemical transformations, including protection of hydroxyl groups, functional group interconversions, and cyclization reactions, all guided by the stereochemical information embedded in the starting lactone.

Furthermore, this compound has been employed in the synthesis of other complex natural products and their analogs. It served as a key starting material in a 9-step synthesis of Howiinol A, an antitumor constituent, and its analogs. scbt.comchemicalbook.commybiosource.com The compound has also been used to create deoxythiosugar derivatives with various ring structures. researchgate.net The versatility of this compound as a chiral building block is further demonstrated by its use in the synthesis of 1,3-polyols through controlled elimination reactions. acs.org

Overview of Academic Inquiry into this compound Research

Academic research on this compound has been multifaceted, exploring its chemical properties and synthetic applications. A significant body of work has focused on its use as a starting material for the synthesis of biologically relevant molecules. This includes the synthesis of enzyme inhibitors and other compounds with potential therapeutic applications. mdpi.comresearchgate.net

Investigations have also delved into the chemical reactivity of this compound. For example, studies have examined its derivatization, such as the preparation of its per-O-benzoyl derivative and subsequent elimination reactions to form furanone derivatives. acs.org The thermodynamic properties of the compound, such as its standard molar energies of combustion and formation, have also been a subject of study. researchgate.net

More recently, research has explored the use of this compound in the development of drug delivery systems. For instance, it has been used to functionalize PAMAM dendrimers, creating glycodendrimers that have been studied for their cellular uptake properties as potential carriers for anticancer drugs. bohrium.com

The following table provides a summary of key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₇ | scbt.com |

| Molecular Weight | 208.17 g/mol | scbt.combiosynth.com |

| CAS Number | 89-67-8 or 60046-25-5 | scbt.comchemicalbook.com |

| Melting Point | 152-155 °C | chemicalbook.com |

| Appearance | White Solid | mybiosource.com |

Note: Some sources cite CAS number 89-67-8 and others 60046-25-5 for this compound. scbt.comchemicalbook.com It is also referred to as α-D-Glucoheptonic γ-lactone and D-Glycero-D-guloheptono-γ-lactone. biosynth.com

Structure

3D Structure

Properties

CAS No. |

89-67-8 |

|---|---|

Molecular Formula |

C7H12O7 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

(3R,4S,5S)-3,4-dihydroxy-5-[(1R,2S)-1,2,3-trihydroxypropyl]oxolan-2-one |

InChI |

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4-,5+,6-/m0/s1 |

InChI Key |

VIVCRCODGMFTFY-ZSNZIGRDSA-N |

SMILES |

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O |

Canonical SMILES |

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |

Other CAS No. |

60046-25-5 |

Synonyms |

D-glycero-D-gulo-heptono-1,4-lactone; α-D-Glucoheptonic γ-lactone, D-Glycero-D-guloheptono-γ-lactone; (3R,4S,5S)-3,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]tetrahydrofuran-2-one; (5S)-5-[(1R,2R)-1,2,3-Trihydroxypropyl]-3α,4α-dihydroxytetrahydrofu |

Origin of Product |

United States |

Synthetic Methodologies for D Glucoheptono 1,4 Lactone and Its Derivatives

Established Synthetic Pathways to D-Glucoheptono-1,4-lactone

This compound, also known by synonyms such as α-D-Glucoheptonic γ-lactone and D-glycero-D-gulo-heptono-γ-lactone, is a commercially available and relatively inexpensive chiral building block. acs.orgchemrxiv.org Its accessibility has made it a common starting point for numerous synthetic campaigns.

While often purchased, related structures can be synthesized, illustrating the chemical principles of their formation. For instance, research into novel organogelators has led to the synthesis of D-glucono-1,4-lactones where all hydroxyl groups are esterified with linear saturated fatty acids. conicet.gov.ar In these syntheses, it was observed that the introduction of a fatty acid to the six-membered D-glucono-1,5-lactone prompted a structural transformation into the five-membered D-glucono-1,4-lactone ring system, a change that occurred irrespective of the fatty acid's chain length. conicet.gov.ar This demonstrates a ring-contraction methodology that can be influenced by peripheral functionalization.

Enantioselective Synthesis Utilizing this compound as a Precursor

The true synthetic value of this compound lies in its use as a chiral template. Its well-defined stereocenters are exploited to direct the formation of new stereogenic centers, leading to the enantiomerically pure synthesis of complex target molecules.

This compound is a recognized synthesis reagent for the creation of Howiinol A and its analogues. scbt.comresearchgate.net Howiinol A, an active antitumor constituent originally isolated from the root and stem bark of Goniothamus howii, has been synthesized in a 9-step process starting from α-D-glucoheptonic γ-lactone. acs.orgresearchgate.net This synthetic pathway has been extended to produce at least twenty-six different analogs in the pursuit of new compounds with high antitumor potency. acs.orgresearchgate.net

The chiral scaffold of this compound is ideally suited for the enantioselective synthesis of substituted pipecolic acids, which are important structural motifs in many natural products and pharmaceuticals. An efficient synthesis of enantiomerically pure (2R,4S)-4-hydroxypipecolic acid and its (2S,4R) enantiomer has been developed from this starting material. acs.orgCurrent time information in Bangalore, IN.

The key steps of this synthesis involve:

Benzoylation of this compound.

β-elimination to form furanone intermediates.

Diastereoselective hydrogenation of the furanones to yield 3,5-dideoxy-D-xylo-heptono-1,4-lactone. acs.orgCurrent time information in Bangalore, IN.

This dideoxy lactone serves as a crucial intermediate. It can be converted into a 2-chloro derivative, which then acts as a precursor to an azide (B81097). Subsequent hydrogenolysis of the azide and protection of the resulting amine group establishes the required stereochemistry at the C-2 and C-4 positions, leading to the target hydroxypipecolic acid structure. acs.org

Table 1: Key Intermediates in the Synthesis of 4-Hydroxypipecolic Acid

| Starting Material | Key Intermediate | Final Product Class |

| This compound | 3,5-dideoxy-D-xylo-heptono-1,4-lactone | (2R,4S)- and (2S,4R)-4-Hydroxypipecolic Acid |

This compound has been used to achieve short syntheses of deoxythiosugar derivatives that mimic furanose, pyranose, and septanose structures. These syntheses employ several distinct strategies, all utilizing benzyltriethylammonium tetrathiomolybdate (B108656) as a sulfur-transfer reagent. The core strategies include:

A combination of nucleophilic displacement and Michael addition.

Epoxide ring-opening followed by Michael addition.

An epoxide ring-opening and subsequent nucleophilic displacement process.

A double nucleophilic displacement reaction.

These varied approaches allow for the construction of a range of thiosugars with different ring sizes and substitution patterns, starting from the common this compound precursor.

Bengamides are a class of marine natural products with potent antiproliferative properties, making their analogues attractive targets for synthesis. This compound has been successfully employed as a starting material to create a shorter synthetic route to various bengamide analogues. For example, the synthesis of the potent analogue LAF389 begins with α-D-glucoheptonic γ-lactone.

In a representative synthesis, this compound is converted over several steps into an advanced lactone precursor. Current time information in Bangalore, IN. This key intermediate is then coupled with an appropriate aminolactam, such as a derivative of ε-caprolactam, to form the core structure of the bengamide analogue. Current time information in Bangalore, IN. This modular approach has also been used to synthesize bengamide E and its analogues, where a key step involves a cross-metathesis coupling of a terminal olefin with an alkene fragment derived from D-glucoheptonic-gamma-lactone.

Table 2: Synthetic Approach to Bengamide Analogues

| Precursor 1 (from) | Precursor 2 | Coupling Method | Target Molecule Class |

| This compound | ε-aminocaprolactam derivative | Base-mediated opening of the lactone precursor | Bengamide Analogues (e.g., LAF389) |

| This compound | Terminal Olefin | Cross-Metathesis | Bengamide E Analogues |

D-glycero-D-gulo-heptono-1,4-lactone (an alternative name for this compound) provides a direct route to enantiomerically pure 1,3-polyol fragments, which are constituent parts of polyene macrolide antibiotics. Current time information in Bangalore, IN. The synthetic approach begins with the per-O-benzoylation of the starting lactone. Current time information in Bangalore, IN.

Controlled treatment of the per-O-benzoylated compound with tertiary amines results in the selective elimination of benzoic acid molecules, yielding (5H)-furan-2-one derivatives. Current time information in Bangalore, IN. These furanones are then hydrogenated to produce 3,5-dideoxylactones. The chiral center within the furanone intermediate effectively directs the stereochemistry of the hydrogenation step. Current time information in Bangalore, IN. Finally, reduction of the lactone function in the 3,5-dideoxylactone intermediate yields the desired 1,3-polyol chain with a defined stereochemistry. Current time information in Bangalore, IN.

Functionalization and Modification Strategies for this compound

Benzoylation and Controlled Elimination for Furanone Derivatives from this compound

The chemical manipulation of D-glycero-D-gulo-heptono-1,4-lactone, a derivative of this compound, provides a pathway to valuable furanone compounds. The process begins with the benzoylation of the starting lactone. acs.orgacs.org Treating D-glycero-D-gulo-heptono-1,4-lactone with benzoyl chloride and pyridine (B92270) under controlled conditions, such as at room temperature for two hours, yields the per-O-benzoyl-d-glycero-d-gulo-heptono-1,4-lactone. acs.org

Subsequent controlled elimination reactions on this perbenzoylated intermediate, using tertiary amines, lead to the formation of (5H)-furan-2-one derivatives. acs.org The extent of the elimination, which involves the removal of one, two, or three molecules of benzoic acid, can be managed by carefully adjusting the reaction conditions. acs.org For instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane (B109758) at a low temperature can selectively produce a furanone derivative resulting from a single elimination. acs.org Alternatively, treatment with triethylamine (B128534) in chloroform (B151607) can yield a different furanone product in high yield, which exists as a mixture of E and Z diastereoisomers at the exocyclic double bond. acs.org These diastereomers can be separated using techniques like column chromatography or high-performance liquid chromatography (HPLC). acs.orgacs.org The stereochemistry of these furanones has been determined using NMR techniques. acs.org

These furanone derivatives are significant as they can be further transformed through diastereoselective hydrogenation to produce 3,5-dideoxylactones, which are key intermediates in the enantioselective synthesis of 1,3-polyol fragments and other complex molecules like (2R,4S)-4-hydroxypipecolic acid. acs.orgacs.orgresearchgate.net

| Starting Material | Reagents | Key Transformation | Product(s) | Ref |

| D-glycero-D-gulo-heptono-1,4-lactone | Benzoyl chloride, Pyridine | Benzoylation | per-O-benzoyl-d-glycero-d-gulo-heptono-1,4-lactone | acs.org |

| per-O-benzoyl-d-glycero-d-gulo-heptono-1,4-lactone | Tertiary amines (e.g., DBU, Triethylamine) | Controlled Elimination | (5H)-furan-2-one derivatives | acs.org |

| Furanone derivatives | Catalytic Hydrogenation | Diastereoselective Hydrogenation | 3,5-dideoxylactones | acs.org |

Amidation of Poly(amidoamine) Dendrimers with this compound

The amidation of poly(amidoamine) (PAMAM) dendrimers with this compound is a versatile strategy for modifying the surface of these branched polymers, creating what are known as glycodendrimers. mdpi.comnih.gov This reaction involves the opening of the lactone ring by the primary amine groups on the periphery of the PAMAM dendrimer, resulting in the formation of amide bonds and the attachment of glucoheptoamide substituents. mdpi.com Each successful amidation introduces six hydroxyl groups, significantly altering the physicochemical properties of the dendrimer. mdpi.com

This modification has been performed on various generations of PAMAM dendrimers, including G0 and G3. nih.govnih.gov The degree of substitution can be controlled in a stepwise manner, allowing for precise tuning of the resulting glycodendrimer's properties. mdpi.comnih.gov For instance, a third-generation (G3) PAMAM dendrimer, which possesses 32 primary amine groups, can be partially or fully functionalized. mdpi.com The extent of this glucoheptoamidation has been shown to influence the size and zeta potential of the resulting conjugates. nih.govsemanticscholar.org

Initially, as the number of glucoheptoamide substituents increases up to about one-third of the available amine groups, the size and zeta potential of the conjugates tend to increase. nih.gov However, further substitution leads to a consistent decrease in these properties. nih.gov This method of surface modification enhances the water solubility of the PAMAM dendrimers. mdpi.com These modified dendrimers have been explored as potential carriers for therapeutic agents. nih.govnih.gov For example, a half-glucoheptoamidated PAMAM G3 dendrimer has been identified as a promising carrier for anticancer drugs. mdpi.comnih.gov

| Dendrimer | Modifying Agent | Key Reaction | Resulting Structure | Key Property Change | Ref |

| Poly(amidoamine) (PAMAM) G3 | This compound | Amidation | Glucoheptoamidated PAMAM G3 | Altered size and zeta potential | mdpi.comnih.gov |

| Poly(amidoamine) (PAMAM) G0 | This compound | Amidation | Glucoheptoamidated PAMAM G0 | Characterized for NMR spectral analysis | nih.gov |

| Biotinylated PAMAM G3 | This compound | Amidation | Biotinylated and glucoheptoamidated PAMAM G3 | Potential drug carrier | nih.govbohrium.com |

Esterification of D-Glucono-1,4-lactones with Linear Saturated Fatty Acids

A notable transformation involving gluconolactones is their esterification with linear saturated fatty acids to create novel low-molecular-weight organogelators. researchgate.netrsc.org In this process, when D-glucono-1,5-lactone is treated with a fatty acid, a ring transformation occurs, resulting in the formation of a five-membered D-glucono-1,4-lactone where all the hydroxyl groups are esterified. researchgate.netrsc.orgchemrxiv.org This structural change from a six-membered to a five-membered ring happens irrespective of the chain length of the fatty acid used. researchgate.netchemrxiv.org

The ability of these resulting fatty acid-esterified D-glucono-1,4-lactones to form gels in organic solvents is dependent on the length of the attached fatty acid chains. researchgate.netrsc.org Research has shown that compounds esterified with longer-chain fatty acids, specifically palmitic acid (16 carbons) and stearic acid (18 carbons), exhibit superior gelation properties. researchgate.netrsc.orgchemrxiv.org

The morphology of the xerogels formed from these organogelators also varies with the fatty acid chain length. Electron microscopy studies have revealed that some form fibrous structures, while others create plate-like crystals that assemble into a porous network. researchgate.netrsc.orgchemrxiv.org In addition to their gelation capabilities, these modified gluconolactones have also been investigated for their emulsification ability and crystal polymorphism. researchgate.netchemrxiv.org

| Starting Lactone | Reagent | Key Transformation | Product | Key Property | Ref |

| D-glucono-1,5-lactone | Linear Saturated Fatty Acids | Esterification and Ring Contraction | Fatty acid-esterified D-glucono-1,4-lactone | Organogelation | researchgate.netrsc.org |

| D-glucono-1,4-lactone esterified with Palmitic Acid | - | Self-assembly | Organogel with fibrous or plate-like structure | Gelation of organic solvents | researchgate.net |

| D-glucono-1,4-lactone esterified with Stearic Acid | - | Self-assembly | Organogel with fibrous or plate-like structure | Gelation of organic solvents | researchgate.net |

Modification of Polysiloxanes with this compound

The functionalization of polysiloxanes with sugar moieties like this compound leads to the creation of novel biosurfactants. researchgate.net This modification involves the reaction of aminopropyl polysiloxanes with this compound. researchgate.net The resulting this compound modified polysiloxanes have demonstrated good diffusion ability, a key characteristic for surfactants. researchgate.net

In a related study, high-amine-value aminopropyl polysiloxanes (APSO) were synthesized and subsequently reacted with glucono-δ-lactone (GL) through an acylation reaction to produce sugar-modified amodimethicone (GLAP). researchgate.net These modified polysiloxanes exhibit desirable surfactant properties, including a low critical aggregation concentration (CAC) and low surface tension at the CAC. researchgate.net

Investigations using transmission electron microscopy (TEM) and dynamic light scattering (DLS) have shown that some of these glycosyl-modified polysiloxane biosurfactants can form spherical aggregates in solution. researchgate.netresearchgate.net The formation of micelles and their adsorption at the air-water interface are spontaneous processes. researchgate.net These findings highlight the potential of using this compound and related sugar lactones to create novel silicone-based surfactants with unique properties. researchgate.netresearchgate.net

| Polymer Backbone | Modifying Agent | Resulting Product | Key Property | Ref |

| Polysiloxane | This compound | This compound modified polysiloxane | Good diffusion ability | researchgate.net |

| High-amine-value aminopropyl polysiloxane (APSO) | Glucono-δ-lactone (GL) | Sugar-modified amodimethicone (GLAP) | Low critical aggregation concentration (CAC), low surface tension | researchgate.net |

| Glycosyl-modified polysiloxane (GPSO) | - | - | Forms spherical aggregates | researchgate.net |

Reaction Mechanisms and Kinetic Studies Involving D Glucoheptono 1,4 Lactone

Redox Chemistry of Chromium Systems with D-Glycero-D-gulo-heptono-1,4-lactone

The redox process is not a simple, single-step reaction. It involves the formation of intermediate chromium species, namely Cr(V) and Cr(IV). researchgate.netresearchgate.net The reaction mechanism is further complicated by the formation of chromate (B82759) esters as initial intermediates. The formation of these esters is observed through differential UV-vis spectra, which show a distinctive absorption band around 372 nm when CrVI is mixed with GHL at a pH of 7.1. doi.org At this pH, the subsequent redox reaction is slow enough to allow for the observation of the ester formation. doi.org

Kinetic Analysis of D-Glucoheptono-1,4-lactone Redox Reactions and Intermediate Formation

Kinetic studies of the reaction between D-glycero-D-gulo-heptono-1,4-lactone (GHL) and Cr(VI) reveal a multi-pathway mechanism. The reaction involves the reduction of Cr(VI) through intermediate oxidation states, primarily Cr(IV) and Cr(V). The proposed mechanism combines two main pathways: Cr(VI) → Cr(IV) → Cr(II) and Cr(VI) → Cr(IV) → Cr(III). researchgate.net

A key finding from these studies is the high reactivity of the Cr(IV) intermediate. Cr(IV) does not accumulate in the reaction mixture because its rate of disappearance is significantly higher than that of the reactions involving Cr(VI) or Cr(V). researchgate.netresearchgate.net Specifically, the rate of disappearance for Cr(IV) is reported to be 2.0 × 10⁴ and 4.0 × 10³ times higher than the rate of reaction of GHL with Cr(VI) or Cr(V), respectively. researchgate.netkisti.re.kr This indicates that the steps involving the Cr(IV) intermediate are very fast. researchgate.net

The rates of reaction for both Cr(VI) and Cr(V) with GHL are comparable and increase with higher concentrations of both the substrate and H⁺ ions. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy has been instrumental in identifying the structure of the Cr(V) intermediates. At a pH of 4 or lower, five-coordinate oxo-Cr(V) bischelates are formed, where the hydroxyl and O-ring groups of the lactone participate in bonding. researchgate.net Minor species, identified as penta-coordinated oxo-Cr(V) monochelates, are also observed. researchgate.net

The table below summarizes the key kinetic species and their roles in the redox reaction.

Interactive Table: Key Species in the GHL-Chromium Redox Reaction

| Species | Role | Relative Reactivity/Stability | Detection Method |

|---|---|---|---|

| Cr(VI) | Initial Oxidant | Reacts with GHL at a rate comparable to Cr(V). researchgate.net | Spectrophotometry |

| Chromate Ester | Initial Intermediate | Observable at neutral pH before significant redox occurs. doi.org | UV-vis Spectroscopy |

| Cr(V) | Intermediate Oxidant | Forms stable bischelate complexes with GHL. researchgate.net | EPR Spectroscopy |

| Cr(IV) | Highly Reactive Intermediate | Does not accumulate; disappears much faster than Cr(VI)/Cr(V) react. researchgate.net | Inferred from Kinetic Data |

| Cr(III) | Final Product | Stable end-product of chromium reduction. researchgate.netdoi.org | N/A |

| Free Radicals | Reaction Intermediates | Supports a multi-electron transfer mechanism. researchgate.net | EPR Spectroscopy |

| Superoxo-Cr(III) (CrO₂²⁺) | Reaction Intermediate | Supports the proposed reaction mechanism. researchgate.netresearchgate.net | Spectrophotometry |

Thermodynamic and Kinetic Aspects of Lactone Ring Formation and Hydrolysis Relevant to this compound

The stability of this compound in aqueous solution is governed by a reversible equilibrium between the closed-ring lactone form and the open-chain hydroxy-carboxylate form. This hydrolysis and lactonization process is a critical aspect of its chemistry. While specific studies on this compound are limited, the principles can be understood from research on similar sugar lactones, such as gluconic acid lactones. osti.gov

In acidic aqueous solutions, the protonation of the carboxylate group is coupled with the formation of the lactone. osti.gov For gluconic acid, two lactone forms can be generated: a five-membered ring (γ-lactone) and a six-membered ring (δ-lactone). Studies show that the δ-lactone forms more readily than the γ-lactone. osti.govresearchgate.net For instance, in 0.1 M gluconate solutions, only the δ-lactone is observed at a pCH (a measure of H+ concentration) above 2.5. The γ-lactone begins to form in measurable amounts only when the pCH drops below 2.0. osti.gov

The thermodynamics of these processes have been quantified. For gluconic acid at room temperature, the deprotonation constant of the carboxylic group (log Kₐ) was determined to be 3.30 ± 0.02, while the δ-lactonization constant (log Kₗ) was found to be -(0.54 ± 0.04). osti.gov

Kinetic studies on the hydrolysis of the lactone ring and the reverse lactonization reaction show that the processes are influenced by pH. nih.gov For gluconic acid δ-lactone at a pCH of approximately 5.0, the rate constant for lactonization (k₁) was estimated to be 3.2 x 10⁻⁵ s⁻¹, and the rate constant for hydrolysis (k₋₁) was 1.1 x 10⁻⁴ s⁻¹. osti.gov The positive enthalpy and entropy values associated with lactone hydrolysis in similar systems indicate that the ring-opening reaction is typically endothermic and entropically driven. nih.gov

The table below presents thermodynamic and kinetic data relevant to lactone ring dynamics, based on studies of gluconic acid.

Interactive Table: Thermodynamic and Kinetic Data for Gluconic Acid Lactonization

| Parameter | Description | Value | Conditions |

|---|---|---|---|

| log Kₐ | Carboxylate protonation constant | 3.30 ± 0.02 | I = 0.1 M NaClO₄, Room Temp. |

| log Kₗ | δ-Lactonization constant | -(0.54 ± 0.04) | I = 0.1 M NaClO₄, Room Temp. |

| k₁ | Rate constant for δ-lactonization | 3.2 x 10⁻⁵ s⁻¹ | pCH ~ 5.0 |

| k₋₁ | Rate constant for δ-lactone hydrolysis | 1.1 x 10⁻⁴ s⁻¹ | pCH ~ 5.0 |

Advanced Spectroscopic and Computational Characterization of D Glucoheptono 1,4 Lactone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis of D-Glucoheptono-1,4-lactone Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide critical information for confirming the identity and purity of these compounds. icm.edu.plbohrium.com For instance, in the synthesis of PAMAM dendrimer bioconjugates, ¹H and ¹³C NMR spectra are used to confirm the purity of the starting materials and to characterize the final products. icm.edu.plbohrium.com

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to make unambiguous assignments of proton and carbon signals, which is essential for determining the connectivity of atoms within the molecule. icm.edu.plnih.gov These techniques have been successfully used to characterize PAMAM G3 dendrimers and their conjugates with this compound. icm.edu.plnih.gov

Furthermore, NMR is crucial for determining the stereochemistry and conformation of this compound derivatives. For example, in the synthesis of (5H)-furan-2-one derivatives from per-O-benzoyl-d-glycero-d-gulo-heptono-1,4-lactone, the stereochemistry of the exocyclic double bonds was determined using NMR techniques. acs.org The relative positions of protons, as determined by the chemical shifts and coupling constants, can reveal the configuration at chiral centers. For instance, the ¹H NMR spectrum of a furanone derivative showed the H-1' resonance at a lower field, suggesting a cis disposition to the furanone-ring oxygen atom and thus an E configuration for the exocyclic double bond. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (ppm) | Reference |

| PAMAM G3 Core | ¹H | 2.15–3.40 | nih.gov |

| PAMAM G3 Shell (protons b) | ¹H | ~2.25 | nih.gov |

| PAMAM G3 Shell (protons a) | ¹H | ~2.65 | nih.gov |

| G-0,5 dendrimer | ¹H | 2.65 (t) | icm.edu.pl |

| G0 dendrimer | ¹H | 2.62 (t) | icm.edu.pl |

| G0-Biot conjugate | ¹H | 2.62 (t) | icm.edu.pl |

Mass Spectrometry (MS) in the Structural Elucidation of this compound Transformations

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its transformation products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. google.com This is particularly useful in confirming the successful synthesis of derivatives and identifying unknown byproducts.

In the synthesis of (2S,4R)-4-hydroxypipecolic acid from this compound, HRMS was used to confirm the mass of key intermediates. google.com The technique is also invaluable in the structural elucidation of complex natural products derived from or related to this compound. For example, the structures of compounds synthesized in the total synthesis of (2S,4R,5R)-4,5-dihydroxy-pipecolic acid were elucidated using comprehensive spectroscopic analysis, including MS. researchgate.netrsc.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a vital tool for analyzing complex mixtures containing this compound derivatives. researchgate.net LC-MS has been used for the analysis of various compounds in natural products, and similar methodologies can be applied to study the transformations of this compound. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for a this compound Derivative Intermediate

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| C₁₇H₁₉O₄N₃S | [M+Na]⁺ | 384.0988 | 384.0984 | google.com |

Chromatographic Techniques for Separation and Purity Assessment of this compound Diastereoisomers

Chromatographic techniques are essential for the separation and purification of this compound and its derivatives, as well as for assessing their purity. High-performance liquid chromatography (HPLC) is a widely used method for these purposes. acs.orgphenomenex.com In the synthesis of furanone derivatives from a perbenzoylated aldoheptonolactone, HPLC was used to efficiently separate the E and Z diastereoisomers. acs.org

Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images. phenomenex.comacs.orgsigmaaldrich.com This is particularly important when dealing with chiral molecules like this compound and its derivatives, as different enantiomers can have different biological activities. Chiral stationary phases (CSPs) are used in HPLC columns to achieve the separation of enantiomers. phenomenex.comsigmaaldrich.com Various types of CSPs are available, including polysaccharide-based and Pirkle-type columns, which can separate a wide range of chiral compounds, including lactones. phenomenex.com

Gas chromatography (GC) can also be employed for the analysis of lactones, often after derivatization to increase their volatility. nih.gov On-line coupled reversed-phase liquid chromatography-gas chromatography (RPLC-GC) has been used for the chirospecific analysis of γ-lactones in food products. nih.gov

Table 3: Chromatographic Methods for the Analysis of Lactone Diastereoisomers

| Technique | Stationary Phase | Application | Reference |

| HPLC | Silica Gel | Separation of E and Z diastereoisomers of a furanone derivative | acs.org |

| Chiral HPLC | Chiral Stationary Phase (CSP) | Separation of enantiomers of various lactones | phenomenex.com |

| RPLC-GC | - | Chirospecific analysis of γ-lactones | nih.gov |

| Flash Column Chromatography | Silica Gel | Separation of chiral anti-1,3-azido diol and epoxide | google.com |

Calorimetric Studies of this compound Conjugates for Intramolecular Dynamics

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), provide valuable insights into the thermal properties and intramolecular dynamics of this compound conjugates. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This information can be used to determine properties such as glass transition temperature (Tg) and melting point.

In a study involving the modification of a third-generation poly(amidoamine) (PAMAM) dendrimer with this compound, DSC was used to determine the intramolecular dynamics of the resulting conjugates. researchgate.netnih.govmdpi.com It was found that all the dendrimer conjugates were amorphous at 36.6 °C. nih.govmdpi.comnih.govdntb.gov.ua The glass transition temperature of these conjugates was found to be below 30 °C, which is considered an advantageous property for potential drug delivery applications as it suggests flexibility of the drug conjugate. mdpi.com

These studies demonstrate that the degree of substitution with glucoheptoamide residues on the dendrimer surface influences the physicochemical properties of the conjugates. researchgate.net

Table 4: DSC Results for PAMAM G3-glucoheptoamide Conjugates

| Conjugate | Glass Transition Temperature (Tg) | Observation | Reference |

| PAMAM G3-glucoheptoamide conjugates | Below 30 °C | Amorphous at 36.6 °C | nih.govmdpi.commdpi.comnih.govdntb.gov.ua |

Microscopic Techniques for Morphological Analysis of this compound-Derived Materials

Microscopic techniques are crucial for visualizing the morphology and structure of materials derived from this compound at the micro- and nanoscale. Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution images of the surface topography and internal structure of these materials.

In a study on novel low molecular-weight organogelators synthesized from D-glucono-1,4-lactones modified with fatty acids, electron microscopy revealed that the structure of the xerogels varied with the length of the fatty acid chains. nih.govchemrxiv.org Some derivatives formed fibrous structures, while others formed plate-like crystals, which then assembled into a porous structure. nih.govchemrxiv.org This morphological information is critical for understanding the gelation properties of these materials.

These techniques are essential for correlating the molecular structure of the this compound derivatives with the macroscopic properties of the materials they form.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Polymorphic Crystal Analysis of D-Glucono-1,4-lactone Derivatives

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and studying the intermolecular interactions within a crystal lattice, making it highly suitable for the analysis of polymorphic crystal forms of D-glucono-1,4-lactone derivatives. Polymorphs are different crystalline forms of the same compound, which can exhibit different physical properties.

The vibrational spectrum of a molecule is sensitive to its local environment. Therefore, different polymorphs will often show distinct differences in their FT-IR spectra, such as shifts in band positions, the appearance or disappearance of bands, and changes in peak shapes. sci-hub.st For lactones, the carbonyl (C=O) stretching vibration is a particularly informative band. For γ-lactones, this band typically appears in the range of 1780–1760 cm⁻¹, while for δ-lactones, it is found at lower wavenumbers, between 1750–1735 cm⁻¹. mdpi.com This difference can be used to distinguish between different lactone ring sizes.

In a study of D-glucono-1,4-lactones modified with fatty acids, FT-IR spectroscopy was used for detailed polymorphic crystal analysis to estimate the intermolecular packing structure at the molecular level. nih.govchemrxiv.orgchemrxiv.org The analysis of the C=O stretching band, along with other characteristic vibrations, can provide insights into the hydrogen bonding and packing arrangements within the crystal.

Table 5: Characteristic FT-IR Carbonyl Stretching Frequencies for Lactones

| Lactone Type | C=O Stretching Frequency (cm⁻¹) | Reference |

| γ-Lactone | 1780–1760 | mdpi.com |

| δ-Lactone | 1750–1735 | mdpi.com |

| Unsaturated γ- and δ-lactones | Doublet, e.g., ~1755 and a lower frequency band | cdnsciencepub.com |

Computational Chemistry and Theoretical Modeling of D Glucoheptono 1,4 Lactone

Density Functional Theory (DFT) for Conformational and Structural Analysis of D-Glucoheptono-1,4-lactone and its Analogs

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the conformational preferences and structural details of this compound and related carbohydrate structures. DFT calculations can predict minimum-energy conformations and provide data on bond lengths, bond angles, and torsional angles. For instance, in the synthesis of a cyclic natural hydroxy-amino acid derived from this compound, DFT calculations were employed to determine the most stable conformation of a key intermediate. mdpi.com The calculations indicated that a boat conformation was more stable than a chair conformation by 2.8 kJ/mol, a finding that was consistent with spectroscopic data. mdpi.com

DFT methods are also used in broader studies of carbohydrates to evaluate the performance of various molecular mechanics force fields. nih.gov By comparing the geometry-optimized structures and relative energies from DFT calculations with those from force fields, researchers can assess the accuracy of the force fields for monosaccharide systems. nih.gov These foundational studies, while not always directly on this compound itself, provide the basis for accurate modeling of its conformational behavior.

Table 1: Example of DFT Calculated Conformational Energy

| Intermediate Derivative from this compound | Conformation | Relative Energy (kJ/mol) |

| Compound 8 | Boat (⁴BN) | 0 |

| Compound 8 | Chair | +2.8 |

| Data derived from a study on a synthetic intermediate of this compound. mdpi.com |

Molecular Dynamics (MD) Simulations of this compound-Modified Macromolecular Systems

For example, this compound is used to modify the surface of poly(amidoamine) (PAMAM) dendrimers to block primary amine groups and increase solubility. mdpi.comnih.gov MD simulations can be used to study the conformation of these modified dendrimers and their interactions with other molecules. researchgate.net Such simulations can reveal how the glucoheptoamidation affects the size, shape, and internal dynamics of the dendrimer. mdpi.com Studies have shown that the modification of PAMAM dendrimers with this compound can influence their physicochemical properties, such as size and zeta potential. researchgate.net While direct MD simulation results for this compound modified systems are part of broader research, the principles of using MD to study such systems are well-established for similar biomolecule-polymer conjugates. frontiersin.orgmpg.de

Table 2: Physicochemical Properties of a Modified Dendrimer

| Dendrimer | Modification | Hydrodynamic Diameter (d(V), nm) | Zeta Potential (mV) |

| PAMAM G3 | Native | > Native size | Cationic |

| G3gh | Fully Glucoheptoamidated | 1.7 | Near Neutral |

| This table illustrates the effect of glucoheptoamidation on a PAMAM G3 dendrimer, based on experimental data that is often complemented by MD simulations. mdpi.com |

Ab Initio and Quantum Mechanical Approaches to Intermolecular Interactions in Carbohydrates Relevant to this compound

Ab initio and other quantum mechanical (QM) methods are fundamental for accurately describing the non-covalent intermolecular interactions that are crucial in carbohydrate chemistry. These interactions, including hydrogen bonds and van der Waals forces, govern how this compound interacts with other molecules, such as water or biological receptors.

Ab initio calculations have been used extensively to study hydrogen bonding cooperativity in carbohydrates, which is relevant to the hydroxyl groups present in this compound. acs.org These studies explore how intramolecular hydrogen bonds can influence the strength of intermolecular hydrogen bonds. acs.org Furthermore, QM methods are essential for understanding carbohydrate-aromatic interactions, where the CH groups of the sugar can interact with aromatic rings. csic.esresearchgate.net The interaction energies for these CH/π bonds, calculated using methods like Møller-Plesset perturbation theory (MP2), are typically in the range of 3-6 kcal/mol in the gas phase. csic.esresearchgate.net

These high-level calculations provide benchmark data that can be used to parameterize and validate more computationally efficient methods like molecular mechanics force fields, ensuring their reliability for simulating large systems containing carbohydrates like this compound. nih.govtandfonline.com

Table 3: Calculated Interaction Energies for Carbohydrate-Aromatic Complexes

| Interaction Type | Computational Method | Interaction Energy (kcal/mol) |

| Pyranose-Aromatic Stacking | MP2/6-311+G(d) | -2.8 to -12.3 |

| Carbohydrate-Aromatic Stacking | Quantum Mechanics (general) | 3-6 (gas phase) |

| Carbohydrate-Aromatic Stacking | Experimental (in water) | ~1.5 |

| Data from general studies on carbohydrate-aromatic interactions, providing a framework for understanding potential interactions of this compound. csic.esresearchgate.net |

Biochemical Interactions and Structural Roles of D Glucoheptono 1,4 Lactone in in Vitro Research

D-Glycero-D-gulo-heptono-1,4-lactone as a Chelating Agent

In the field of inorganic chemistry and toxicology, D-glycero-D-gulo-heptono-1,4-lactone (GHL) has been studied for its role as a chelating agent, particularly in reactions involving heavy metals. Research on the interaction between GHL and hexavalent chromium (CrVI) demonstrates the compound's complexation capabilities. The redox reaction between CrVI and a significant excess of GHL leads to the formation of intermediate chromium species, namely CrIV and CrV.

Role of Aldonic Acids and Lactones in Carbohydrate Metabolism Studies

Aldonic acids and their corresponding lactones, such as D-Glucoheptono-1,4-lactone, are integral to the study of carbohydrate metabolism. In many biological systems, the oxidation of aldose sugars is a fundamental metabolic process. For instance, the enzyme glucose oxidase catalyzes the oxidation of β-D-glucose to produce D-glucono-δ-lactone and hydrogen peroxide. This lactone is then typically hydrolyzed, either spontaneously or by a lactonase enzyme, to form D-gluconic acid. This initial oxidation step is crucial in various metabolic pathways.

The study of these transformations provides insight into the bioenergetics of microbial systems. In organisms like Acinetobacter calcoaceticus, the periplasmic oxidation of aldoses to their corresponding aldonic acids is a key metabolic feature. The efficiency of energy generation from this process is linked to the hydrolysis of the intermediate lactone, a reaction that is pH-dependent. Therefore, aldonic acids and lactones serve as important substrates and intermediates in research focused on microbial biotechnology, pathway engineering, and the production of biobased chemicals from renewable carbohydrate sources.

Enzyme Specificity and Substrate Hydrolysis Studies with D-Glucoheptono-gamma-lactone and Related Compounds

Investigations into enzyme specificity often use a variety of related substrates to probe the structural requirements of an enzyme's active site. D-Glucoheptono-γ-lactone has been utilized in such studies, particularly with the enzyme Senescence Marker Protein 30 (SMP30). SMP30 is known to possess gluconolactonase (GNL) activity, playing a role in L-ascorbic acid biosynthesis by hydrolyzing various aldonolactones.

In a study examining the substrate range of rat liver SMP30, researchers tested its ability to hydrolyze a panel of sugar lactones. The results demonstrated that while SMP30 could hydrolyze several D- and L-aldonolactones, it exhibited no detectable hydrolyzing activity toward D-glucoheptono-γ-lactone. This finding is significant as it helps to define the structural constraints of the enzyme'

Advanced Research Applications of D Glucoheptono 1,4 Lactone

D-Glucoheptono-1,4-lactone in the Synthesis of Complex Biologically Active Compounds

This compound serves as a crucial starting material, or chiral template, for the enantioselective synthesis of a variety of complex and biologically active compounds. mdpi.comrsc.org Its inherent chirality is strategically utilized to construct stereochemically defined molecules, which is often a critical factor for their biological function.

One notable application is in the total synthesis of Howiinol A , an antitumor constituent isolated from the plant Goniothamus howii. lookchem.comchemicalbook.com The synthesis of Howiinol A and its twenty-six analogues has been achieved in a nine-step process starting from this compound, highlighting its importance in the development of potential anticancer agents. lookchem.comchemicalbook.comscbt.com

The versatility of this compound extends to the synthesis of bengamide analogues , which have shown potent antitumor activity. researchgate.netnih.govmdpi.com A shorter synthetic route to a bengamide analogue was developed using this compound as the starting material, transforming it into an advanced precursor in six steps. researchgate.netnih.govmdpi.com

Additionally, this compound has been utilized in the synthesis of thiosugar derivatives that mimic furanose, pyranose, and septanose structures. researchgate.netresearchgate.net These syntheses employ various chemical strategies, including nucleophilic displacement, Michael addition, and epoxide ring-opening reactions. researchgate.netresearchgate.net

Development of Novel Materials from this compound Derivatives

The chemical modification of this compound has led to the development of novel materials with unique properties and potential applications in various fields.

Low Molecular-Weight Organogelators from Fatty Acid Modified D-Glucono-1,4-lactones

Researchers have successfully synthesized novel low molecular-weight organogelators by esterifying all the hydroxyl groups of D-glucono-1,5-lactone with linear saturated fatty acids. rsc.orgchemrxiv.orgresearchgate.netnih.gov Interestingly, this chemical modification leads to a structural transformation from the six-membered D-glucono-1,5-lactone ring to the five-membered D-glucono-1,4-lactone ring, irrespective of the fatty acid chain length. rsc.orgchemrxiv.orgresearchgate.netnih.gov

The gelation ability of these modified lactones is highly dependent on the length of the attached fatty acid. rsc.orgchemrxiv.orgnih.gov Compounds esterified with longer-chain fatty acids, specifically palmitic acid (16 carbons) and stearic acid (18 carbons), exhibited superior gelation properties. rsc.orgchemrxiv.orgresearchgate.netnih.gov Electron microscopy studies revealed that the morphology of the resulting xerogels varied with the fatty acid chain length, forming either fibrous or plate-like crystal structures that create a porous network. rsc.orgchemrxiv.orgnih.gov These materials also demonstrated emulsification capabilities and exhibited crystal polymorphism. rsc.orgchemrxiv.org

Biosurfactants from this compound Modified Polysiloxanes

This compound has been employed in the synthesis of novel biosurfactants through its modification of polysiloxane chains. researchgate.net These glycosyl-modified polysiloxanes (GPSO) are synthesized in a two-step reaction using environmentally friendly materials. researchgate.net

Studies on the physicochemical properties of these biosurfactants have shown that this compound modified polysiloxanes exhibit good diffusion ability. researchgate.netresearchgate.net The adsorption at the air-water interface and the formation of micelles in aqueous solutions are spontaneous processes, with a preference for adsorption over micellization. researchgate.net Dynamic light scattering and transmission electron microscopy have confirmed that some of these biosurfactants can form spherical aggregates in solution. researchgate.netresearchgate.net

This compound as a Platform for Enzyme Inhibitor Design and Research

The structural features of this compound make it a valuable scaffold for the design and synthesis of enzyme inhibitors, particularly glycosidase inhibitors. google.com These inhibitors are of significant interest due to their potential therapeutic applications in various diseases. researchgate.net

Derivatives of this compound have been investigated as potential inhibitors of several glycosidases, including α- and β-D-glucosidases, α-D-mannosidase, and α-L-fucosidase. researchgate.net The synthesis of various thiosugar derivatives from this lactone has provided a library of compounds for screening against these enzymes. researchgate.netresearchgate.net

Furthermore, the synthesis of hydroxylated pipecolic acids from this compound has implications for enzyme inhibitor research. mdpi.comgoogle.com For example, a tri-hydroxy-pipecolic acid has demonstrated specific inhibitory activity against human liver beta-glucosidase. mdpi.com The ability to synthesize various stereoisomers of these pipecolic acids allows for detailed structure-activity relationship studies, which are crucial for understanding the molecular basis of enzyme inhibition and for the rational design of more potent and selective inhibitors. mdpi.comresearchgate.net

Future Research Trajectories for D Glucoheptono 1,4 Lactone

Emerging Synthetic Methodologies for D-Glucoheptono-1,4-lactone Derivatization

This compound serves as a versatile starting material for the synthesis of a wide range of derivatives, leveraging its inherent chirality and multiple functional groups. Research has demonstrated its utility in creating complex molecules through various synthetic strategies.

One prominent methodology involves the controlled elimination of protecting groups to generate unsaturated intermediates. For instance, the treatment of per-O-benzoyl-d-glycero-d-gulo-heptono-1,4-lactone with tertiary amines leads to the selective formation of (5H)-furan-2-one derivatives. acs.orgacs.org The extent of this elimination, yielding derivatives with one, two, or three double bonds, can be controlled by adjusting the reaction conditions. acs.org These furanones are key intermediates; subsequent diastereoselective hydrogenation can yield 3,5-dideoxy-d-xylo-heptono-1,4-lactone. google.com

Another key area of derivatization is the amidation of the lactone. The reaction of this compound with primary amine groups, such as those on poly(amidoamine) (PAMAM) dendrimers, converts the amines into glucoheptoamides. nih.govmdpi.com This process is used to modify the surface of dendrimers, eradicating their cationic character and tuning their physicochemical properties for applications like drug delivery. nih.govmdpi.comnih.gov This stepwise modification allows for precise control over the degree of substitution on the dendrimer surface. nih.gov

Furthermore, this compound is a valuable chiral precursor for the enantioselective synthesis of various biologically significant molecules. google.com It has been successfully employed as the starting material for:

The synthesis of Howiinol A, an antitumor agent, in a nine-step process. scbt.comchemicalbook.com

The creation of bengamide analogues, which exhibit potent antitumor activity against colon cancer cells. mdpi.com

The synthesis of thiosugar derivatives that mimic furanose, pyranose, and septanose structures through strategies like nucleophilic displacement and epoxide ring opening. researchgate.net

The enantioselective total synthesis of natural amino acids such as (2S,4R,5R)-4,5-dihydroxy-pipecolic acid and (2R,4S)-4-hydroxypipecolic acid. google.comresearchgate.net

Table 1: Synthetic Methodologies for this compound Derivatization

Integration of Advanced Characterization Techniques for this compound Complex Systems

The development of complex systems involving this compound and its derivatives necessitates the use of advanced analytical techniques for thorough characterization. These methods are crucial for elucidating structure, determining physicochemical properties, and understanding intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are extensively used to confirm the structure of synthesized derivatives and to quantify the degree of substitution in complex macromolecules. nih.govmdpi.comnih.gov For example, NMR was used to determine the stereochemistry of furanone derivatives by analyzing the chemical shifts and coupling constants of key protons. acs.orgacs.org It has also been used to characterize the covalent attachment of this compound derivatives to PAMAM dendrimers, tracking shifts in the resonances of the dendrimer's core and surface groups. mdpi.com

Thermal analysis methods, particularly Differential Scanning Calorimetry (DSC), are employed to investigate the intramolecular dynamics and thermal transitions of lactone-modified materials. mdpi.comresearchgate.net DSC has been used to determine that PAMAM dendrimer conjugates modified with this compound are amorphous at physiological temperatures. researchgate.net This technique provides insights into the physical state of the material, which is critical for applications such as drug delivery. mdpi.com

Other important techniques include:

Dynamic Light Scattering (DLS) : Used to determine the size of nanoparticles and aggregates, such as the spherical aggregates formed by lactone-modified surfactants and the size of modified dendrimer-drug conjugates. mdpi.comresearchgate.net

Zeta Potential Measurement : Characterizes the surface charge of nanoparticles in solution, which is a key parameter for stability and interaction with biological systems. mdpi.comresearchgate.net This has been used to show how glucoheptoamidation reduces the positive surface charge of PAMAM dendrimers. mdpi.com

Transmission Electron Microscopy (TEM) : Provides direct visualization of the morphology of nano-assemblies, confirming, for example, the formation of spherical aggregates by modified surfactants. researchgate.net

X-ray Diffraction : Essential for the characterization of crystalline materials, such as pharmaceutical co-crystals formed with this compound. scispace.com

Table 2: Advanced Characterization Techniques for this compound Systems

Computational Design and Predictive Modeling of this compound Interactions

Computational methods are becoming increasingly vital for predicting and understanding the behavior of systems involving this compound at a molecular level. These in-silico approaches complement experimental findings and guide the design of new materials and molecules.

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic interactions of lactone-derived molecules. researchgate.net MD has been used to investigate the formation of complexes between dendrimers and bioactive peptides, providing insights into the binding processes and stability of such systems. researchgate.net These simulations can model the behavior of molecules in solution, accounting for solvent effects and counterions, which is crucial for predicting the performance of drug delivery vehicles. researchgate.net

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to explore the electronic properties of molecules and the nature of intermolecular interactions. researchgate.netacs.org DFT calculations can predict parameters like the Gibbs free energy (ΔG) of drug encapsulation within a dendrimer, indicating the spontaneity of the process. researchgate.net For example, calculations have shown that drug release from a carrier can be favored at low pH. researchgate.net DFT is also applied to study hydrogen bonding cooperativity, using model compounds to understand the complex hydrogen bond networks in carbohydrates. acs.org

Furthermore, group-additivity methods are being developed to predict the thermochemical properties of organic molecules, including lactones. mdpi.com These models calculate properties like the standard heat of combustion and formation by summing the contributions of individual atom groups within the molecule. mdpi.com Such predictive tools are valuable for estimating the energetic properties of new, unsynthesized compounds.

Table 3: Computational and Predictive Modeling Methods

Expanding Research Applications of this compound in Materials Science and Biochemistry

The unique properties of this compound and its derivatives are driving the expansion of their applications in both materials science and biochemistry.

In materials science , a significant area of research is the development of novel functional materials.

Surfactants : this compound has been used to modify polysiloxanes, creating sugar-modified silicone surfactants. researchgate.net These biosurfactants exhibit good diffusion ability and can form spherical aggregates in solution. researchgate.net

Drug Delivery Nanosystems : A major application is the modification of PAMAM dendrimers. By reacting the lactone with the dendrimer's surface amines, researchers create polyhydroxylated, biocompatible nanocarriers. nih.govmdpi.commdpi.com This modification reduces the inherent toxicity of the amine-terminated dendrimers. mdpi.commdpi.com These systems have been investigated for the delivery of various agents, including the nicotine (B1678760) addiction treatment cytisine, the photosensitizer 5-aminolevulinic acid, and the anticancer compound α-mangostin. mdpi.comnih.govresearchgate.net

Pharmaceutical Co-crystals : this compound has been identified as a potential co-crystal former, which can be used to modify the physical properties, such as solubility and permeability, of active pharmaceutical ingredients (APIs). scispace.com

In biochemistry , the lactone is primarily used as a chiral building block for the synthesis of complex, biologically active molecules.

Synthesis of Natural Products and Analogues : It is a key starting material for the enantioselective synthesis of compounds with significant therapeutic potential. google.com This includes antitumor agents like Howiinol A and bengamide analogues, as well as cyclic hydroxy-amino acids like hydroxylated pipecolic acids, which are valuable for developing new therapeutic drug candidates. google.comchemicalbook.commdpi.comresearchgate.net

Enzyme Inhibitors : The derivatives of this lactone, such as hydroxylated pipecolic acids, are themselves good enzyme inhibitors and serve as building blocks for more complex inhibitors. researchgate.net

The convergence of these fields is seen in the development of targeted drug delivery systems, where the lactone is used to build the nanocarrier (materials science) which is then loaded with a bioactive agent for a specific biochemical purpose. nih.govresearchgate.net

Table 4: Expanding Applications of this compound

Q & A

Q. What are the common synthetic routes for D-Glucoheptono-1,4-lactone in academic research?

this compound is synthesized via multi-step pathways from precursor sugars. For example, it is derived from α-D-glucoheptonic γ-lactone through a 9-step process involving oxidation, lactonization, and purification. This method is critical for producing derivatives used in antitumor compound development, such as Howiinol A analogs . Researchers must optimize reaction conditions (e.g., pH, temperature) to minimize side products and ensure high yields.

Q. How is NMR spectroscopy employed to characterize this compound and its derivatives?

Structural confirmation relies on 1H and 13C NMR, complemented by 2D techniques (COSY, HSQC, HMBC) to resolve stereochemistry and connectivity. For instance, Bruker 300 MHz instruments are used to analyze amide-bonded derivatives in dendrimer conjugates, with key signals for lactone rings observed at δ 4.2–5.1 ppm (1H) and 70–80 ppm (13C) . Advanced NMR facilities (e.g., 600 MHz) improve resolution for complex mixtures .

Q. What are the primary applications of this compound in drug development?

This compound is a key intermediate in synthesizing antitumor agents like Howiinol A, where structural analogs are screened for bioactivity. It is also used to modify polyamidoamine (PAMAM) dendrimers, enhancing drug delivery by masking cationic surface charges and improving biocompatibility .

Advanced Research Questions

Q. How does modifying PAMAM dendrimers with this compound alter their drug delivery properties?

Partial substitution of primary amines with this compound (via amide bonds) reduces the dendrimer’s pKa from ~9.2 to 6.3, enabling pH-responsive release. This modification enhances encapsulation efficiency for drugs like 5-aminolevulinic acid (ALA), with host-guest stoichiometry dependent on biotinylation levels (6–15 ALA molecules per dendrimer) . Cytotoxicity assays (e.g., Caco-2 cell viability) confirm low toxicity up to 200 µM .

Q. What challenges arise in crystallographic studies of this compound derivatives?

High B-factors and weak electron density for flexible lactone rings complicate X-ray analysis. Soaking crystals in L-gulono-1,4-lactone solutions reveals conformational similarities to related lactones, but positional uncertainty of hydroxyl groups requires complementary techniques like molecular docking .

Q. How can researchers address contradictions in reported bioactivity data for this compound analogs?

Discrepancies in antitumor activity across studies may stem from impurities, assay conditions, or structural isomerism. Rigorous purification (HPLC, recrystallization) and standardized in vitro assays (e.g., MTT on cancer cell lines) are recommended. Structure-activity relationship (SAR) studies of 26 analogs highlight the importance of hydroxyl group positioning .

Q. What advanced methods study enzymatic interactions with this compound?

L-Galactono-1,4-lactone dehydrogenase assays (monitored via ascorbic acid production) are adapted using UV-Vis spectroscopy. Substrate specificity is tested via competitive inhibition with L-gulono-1,4-lactone, revealing Km values >10 mM for non-native substrates . For stability, reactions are conducted at 4°C under inert atmospheres to prevent oxidation .

Q. How do environmental factors influence this compound stability in experiments?

The lactone ring is prone to hydrolysis at neutral/basic pH. Stability studies using UPLC-MS show degradation products (e.g., glucoheptonic acid) under aqueous conditions. Storage at -20°C in anhydrous solvents (e.g., DMSO) and light avoidance are critical for long-term integrity .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert gas purging to prevent oxidation .

- Characterization : Combine NMR, FT-IR, and mass spectrometry for unambiguous structural assignment .

- Biological Assays : Use ROS detection (H2DCFDA staining) to validate drug efficacy in cellular models .

For CAS number discrepancies (e.g., 89-67-8 vs. 60046-25-5), cross-validate via independent spectral databases or commercial suppliers with ISO 17025 certification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.